molecular formula C23H21FN2O2S B2985024 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide CAS No. 923394-16-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2985024
CAS No.: 923394-16-5
M. Wt: 408.49
InChI Key: NKNBBSHLZMVCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O2S and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

A comprehensive study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide, revealed their potent anticonvulsant properties. The research indicated that these compounds offer significant protection against maximal electroshock-induced seizures in mice, with some derivatives displaying efficacy comparable to phenytoin, a widely used anticonvulsant. This highlights the compound's potential in the development of novel antiepileptic drugs (Kohn et al., 1993).

Anticancer Potential

Another area of interest is the compound's potential anticancer activity. Although the direct study on this compound was not found, closely related compounds have shown promising anticancer properties against various cancer cell lines. For example, fluoro substituted benzo[b]pyran derivatives exhibited significant anticancer activity at low concentrations compared to 5-fluorodeoxyuridine, suggesting the possibility of structurally similar compounds like this compound having similar effects (Hammam et al., 2005).

Antimicrobial Activities

The antimicrobial potential of compounds structurally related to this compound has also been explored. For instance, derivatives of 2-aminobenzothiazoles have shown good to moderate activity against selected bacterial and fungal strains, indicating the compound's potential for use in antimicrobial therapy (Anuse et al., 2019).

Photovoltaic and Electronic Applications

Research on benzothiazolinone acetamide analogs has demonstrated their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibited good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs) and possibly indicating a broader range of applications for this compound in the field of organic electronics and solar energy conversion (Mary et al., 2020).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2S/c1-15(2)17-10-8-16(9-11-17)13-21(27)26(14-18-5-4-12-28-18)23-25-22-19(24)6-3-7-20(22)29-23/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNBBSHLZMVCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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